[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone
Description
The compound [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone features a hybrid heterocyclic scaffold comprising a 4-amino-1,2,5-oxadiazole (furazan) ring fused to a 1,2,3-triazole moiety. The triazole is substituted with a phenyl group at position 5 and a piperidin-1-ylmethanone group at position 2. This structure combines electron-rich aromatic systems with a piperidine-derived carbonyl group, which may enhance solubility and bioavailability.
Properties
IUPAC Name |
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c17-14-15(20-25-19-14)23-13(11-7-3-1-4-8-11)12(18-21-23)16(24)22-9-5-2-6-10-22/h1,3-4,7-8H,2,5-6,9-10H2,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDIDDQOSSALOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350642 | |
| Record name | [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312275-03-9 | |
| Record name | [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone is a novel synthetic molecule that incorporates pharmacologically significant moieties: oxadiazole, triazole, and piperidine. Each of these components has been associated with various biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's structure can be broken down into its key components:
- Oxadiazole : Known for its antibacterial and anti-inflammatory properties.
- Triazole : Often associated with antifungal and anticancer activities.
- Piperidine : Recognized for its role in various therapeutic applications including analgesic and antipsychotic effects.
Antibacterial Activity
Recent studies have shown that derivatives containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, compounds similar to the one demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | S. typhi | Strong |
| 7m | B. subtilis | Moderate |
| 7n | E. coli | Weak |
Anticancer Activity
The triazole component has been linked to anticancer properties through mechanisms involving apoptosis induction in cancer cells. Specifically, derivatives that activate human caseinolytic protease P (HsClpP) have shown promise in treating hepatocellular carcinoma (HCC) by promoting mitochondrial homeostasis and inducing cell death in cancerous cells . The compound SL44, a related derivative, exhibited an IC50 of 3.1 μM against HCCLM3 cells.
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:
- AChE Inhibition : Compounds with similar structures have shown strong inhibitory activity against AChE, which is critical for treating Alzheimer's disease.
- Urease Inhibition : The synthesized compounds exhibited significant urease inhibition with IC50 values ranging from 1.13 µM to 6.28 µM, indicating their potential as therapeutic agents for conditions like kidney stones .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of compounds containing oxadiazole and piperidine moieties:
-
Study on Oxadiazole Derivatives :
- Researchers synthesized a series of oxadiazole derivatives and evaluated their antibacterial and enzyme inhibitory activities.
- Findings indicated that certain derivatives displayed high potency against urease and AChE, suggesting their therapeutic potential in treating infections and neurodegenerative diseases .
- Triazole-Based Anticancer Research :
Comparison with Similar Compounds
Structural Analog: 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carbohydrazide
Core Similarities :
- Shared 4-amino-1,2,5-oxadiazole and triazole rings.
- Both feature aromatic substituents (phenyl vs. thiophen-2-yl).
Key Differences :
- The analog substitutes piperidinyl methanone with a carbohydrazide group and a 3-hydroxyphenylvinyl chain.
Pharmacological Findings :
Implications for Target Compound :
- Replacement of carbohydrazide with piperidinyl methanone could alter pharmacokinetics (e.g., increased lipophilicity) but may reduce hydrogen-bonding efficacy.
Structural Analog: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
Core Similarities :
- Both incorporate piperidine-derived groups (piperidinyl methanone vs. piperidinyl ethanone).
- Aromatic substituents (phenyl vs. aryl groups) are present.
Key Differences :
Pharmacological Findings :
- Tetrazole derivatives are known for metabolic stability and bioisosteric replacement of carboxylic acids (e.g., in antihypertensive drugs). No specific targets are noted in the evidence, but tetrazoles often modulate angiotensin II receptors .
Implications for Target Compound :
Structural Analog: Thiocyanic Acid, [1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl Ester (TA)
Core Similarities :
- Identical 4-amino-1,2,5-oxadiazole and triazole core.
Key Differences :
- TA substitutes piperidinyl methanone with a thiocyanate ester group.
- The thiocyanate group may act as a prodrug, releasing thiocyanate ions in vivo.
Pharmacological Findings :
- Thiocyanates are associated with antioxidant and antimicrobial activity.
Implications for Target Compound :
- The piperidinyl methanone group in the target compound likely improves stability compared to the hydrolytically labile thiocyanate ester.
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid Derivatives
The 1,2,5-oxadiazole ring is typically constructed via cyclization reactions. A common approach involves the reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions. For example, treating cyanoacetamide derivatives with hydroxylamine yields amidoxime intermediates, which subsequently undergo cyclization in the presence of trifluoroacetic anhydride (TFAA) to form the oxadiazole core. Alternative methods utilize nitrile oxides reacting with amines, though this route is less prevalent due to regioselectivity challenges.
Key Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Catalyst: TFAA or polyphosphoric acid
-
Temperature: 0–25°C for amidoxime formation; 80–100°C for cyclization
-
Yield: 60–75% after chromatography
Formation of 5-Phenyl-1H-1,2,3-triazole-4-carboxylate
The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of Click chemistry. Phenylacetylene reacts with an azide precursor (e.g., sodium azide and benzyl bromide) in the presence of copper(II) sulfate and sodium ascorbate to yield 5-phenyl-1H-1,2,3-triazole-4-carboxylate. This method ensures high regioselectivity for the 1,4-disubstituted triazole isomer.
Optimization Parameters:
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Catalyst Loading: 10 mol% CuSO₄·5H₂O
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Reducing Agent: Sodium ascorbate (20 mol%)
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Solvent: tert-Butanol/water (1:1)
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Yield: 85–90%
Coupling Strategies for Hybrid Molecule Assembly
The final step involves conjugating the oxadiazole-triazole intermediate with piperidine via an amide bond. This is achieved using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
Amide Bond Formation Mechanism
The carboxylic acid group of the oxadiazole-triazole intermediate is activated by EDC to form an O-acylisourea intermediate, which reacts with piperidine to yield the target compound. NHS is often added to stabilize the activated ester and improve reaction efficiency.
Representative Procedure:
-
Dissolve oxadiazole-triazole carboxylic acid (1.0 equiv) in anhydrous DCM.
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Add EDC (1.2 equiv) and NHS (1.5 equiv) at 0°C.
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Stir for 30 minutes, then add piperidine (1.1 equiv).
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Warm to room temperature and stir for 12 hours.
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Purify via silica gel chromatography (ethyl acetate/hexane = 3:7).
Yield: 50–65% after purification.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.78–7.32 (m, 5H, phenyl-H), 3.62–3.58 (m, 4H, piperidine-H), 2.41–2.38 (m, 2H, piperidine-H), 1.55–1.48 (m, 4H, piperidine-H).
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LC-MS (ESI+): m/z 383.1 [M+H]⁺, confirming molecular weight.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals ≥95% purity for optimized batches.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
While CuAAC ensures 1,4-selectivity, competing side reactions may occur if azide precursors are impure. Pre-purification of azides via column chromatography minimizes this risk.
Stability of Oxadiazole Intermediates
The oxadiazole ring is sensitive to hydrolysis under acidic or basic conditions. Reactions must be conducted under strictly anhydrous conditions, and intermediates should be stored at –20°C.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CuAAC + EDC Coupling | Phenylacetylene, sodium azide | CuSO₄, EDC/NHS | 65 | 95 |
| Nitrile Oxide Route | Benzoyl chloride, hydroxylamine | TFAA | 55 | 88 |
| One-Pot Synthesis | Cyanoacetamide, piperidine | Polyphosphoric acid | 48 | 82 |
Industrial-Scale Considerations
Large-scale synthesis requires optimizing solvent recovery and minimizing metal residues from CuAAC. Recent advances employ immobilized copper catalysts on silica supports, reducing copper contamination to <10 ppm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
